6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a synthetic compound categorized under the imidazo[2,1-b]thiazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities. The compound's chemical structure includes a thiazole ring fused with an imidazole moiety, which is known for various pharmacological properties.
This compound belongs to the class of heterocyclic compounds, specifically those containing both thiazole and imidazole rings. Such compounds are often investigated for their biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly used for characterization.
The molecular structure of 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid features:
The compound's molecular formula is C₁₆H₁₆N₂O₃S, with a molecular weight of 316.4 g/mol. The structural representation can be illustrated using SMILES notation: CC(C)C1=C(SC=N1)C(=O)C(C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C))N=N.
6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves:
Studies have indicated that certain derivatives exhibit promising anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and other tumor types .
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally expected to be a solid at room temperature based on its structure.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases or through empirical testing.
6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has potential applications in:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: